molecular formula C18H18N2O3 B2692355 3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-32-4

3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2692355
CAS RN: 941993-32-4
M. Wt: 310.353
InChI Key: DLEWKPXKLVSCAA-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring (from the benzamide), a methoxy group (-OCH3), and a pyrrolidinone group (a five-membered ring with nitrogen and a ketone). The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. Benzamides can undergo various reactions, including electrophilic substitution on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, benzamides are typically solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

Studies have demonstrated that compounds with a methoxy group, such as 3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, can significantly enhance the corrosion inhibition efficiency for metals. Specifically, methoxy substituents on N-phenyl-benzamide derivatives have shown to increase their efficiency as corrosion inhibitors for mild steel in acidic environments. These inhibitors act by adsorbing strongly and spontaneously at the metal/electrolyte interface, following the Langmuir adsorption isotherm. Such properties make these compounds valuable in protecting metals against corrosive dissolution, supported by both experimental and computational studies, including density functional theory (DFT) and molecular dynamic simulations (Mishra et al., 2018).

Antioxidant Activity

Compounds similar to this compound have been analyzed for their antioxidant properties. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been studied using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing significant antioxidant potential. These findings are crucial for developing new antioxidants that could mitigate oxidative stress-related damages in biological systems (Demir et al., 2015).

Antimicrobial Activity

Research into benzamide derivatives, including structures similar to this compound, has shown promising antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains, indicating their potential in developing new antimicrobial agents. Such studies contribute to the ongoing search for novel treatments against resistant microbial infections (Priya et al., 2006).

Anticancer Activity

The search for new anticancer agents has also benefited from the study of compounds like this compound. Various benzamide derivatives have been synthesized and tested for their cytotoxicity against cancer cell lines, showing significant potential in cancer treatment. This research direction is crucial for discovering more effective and selective anticancer drugs (Hour et al., 2007).

Safety and Hazards

The safety and hazards associated with “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” would depend on its exact properties. Some benzamides can be hazardous and may cause harm if ingested, inhaled, or come into contact with skin .

Future Directions

Future research could involve synthesizing “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and studying its properties and potential applications. This could include testing its biological activity, studying its reactions with other compounds, and investigating its potential uses in various industries .

properties

IUPAC Name

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-8-2-5-13(11-16)18(22)19-14-6-3-7-15(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWKPXKLVSCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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